

Application of PIK5-12d in Neuroendocrine Prostate Cancer Research: A Detailed Guide

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Compound of Interest

Compound Name: PIK5-12d
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This document provides detailed application notes and protocols for the use of **PIK5-12d**, a first-in-class PROTAC (Proteolysis Targeting Chimera) degrader of the lipid kinase PIKfyve, in the context of neuroendocrine prostate cancer (NEPC) research. NEPC is an aggressive subtype of prostate cancer with limited treatment options, and emerging evidence suggests a heightened dependency of NEPC on PIKfyve, making it a compelling therapeutic target.

Introduction to PIK5-12d

PIK5-12d is a heterobifunctional molecule that induces the degradation of PIKfyve through the ubiquitin-proteasome system. It consists of a ligand that binds to PIKfyve, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of PIKfyve. The degradation of PIKfyve disrupts crucial cellular processes, including endosomal trafficking and autophagy, leading to cancer cell death.

Rationale for Use in Neuroendocrine Prostate Cancer

Neuroendocrine prostate cancer (NEPC) is a highly aggressive variant of castration-resistant prostate cancer (CRPC) that often arises after androgen deprivation therapy. A key characteristic of NEPC is the loss of androgen receptor (AR) signaling. Notably, preclinical

studies have demonstrated that NEPC and AR-negative prostate cancers exhibit a greater dependence on the lipid kinase PIKfyve for their survival compared to AR-positive CRPC. This dependency presents a therapeutic vulnerability that can be exploited by targeting PIKfyve.

PIK5-12d, as a potent and specific degrader of PIKfyve, offers a promising investigational tool and potential therapeutic agent for this challenging disease.

Quantitative Data Summary

The following tables summarize the available quantitative data for **PIK5-12d** in various prostate cancer cell lines. It is important to note that specific data for NEPC cell lines such as NCI-H660 is not yet publicly available and will need to be determined empirically.

Table 1: In Vitro Degradation and Proliferation Inhibition

Cell Line	Cancer Type	Parameter	Value	Treatment Time	Reference
VCaP	Prostate Adenocarcinoma	DC50	1.48 nM	24 h	[1] [2]
VCaP	Prostate Adenocarcinoma	Dmax	97.9%	24 h	[1]
VCaP	Prostate Adenocarcinoma	IC50	522.3 nM	24 h	[1]
PC3	Prostate Adenocarcinoma	PIKfyve Reduction	Effective at 0-3000 nM	24 h	[1]
LNCaP	Prostate Adenocarcinoma	PIKfyve Reduction	Effective at 0-3000 nM	24 h	[1]
22RV1	Prostate Adenocarcinoma	PIKfyve Reduction	Effective at 0-3000 nM	24 h	[1]

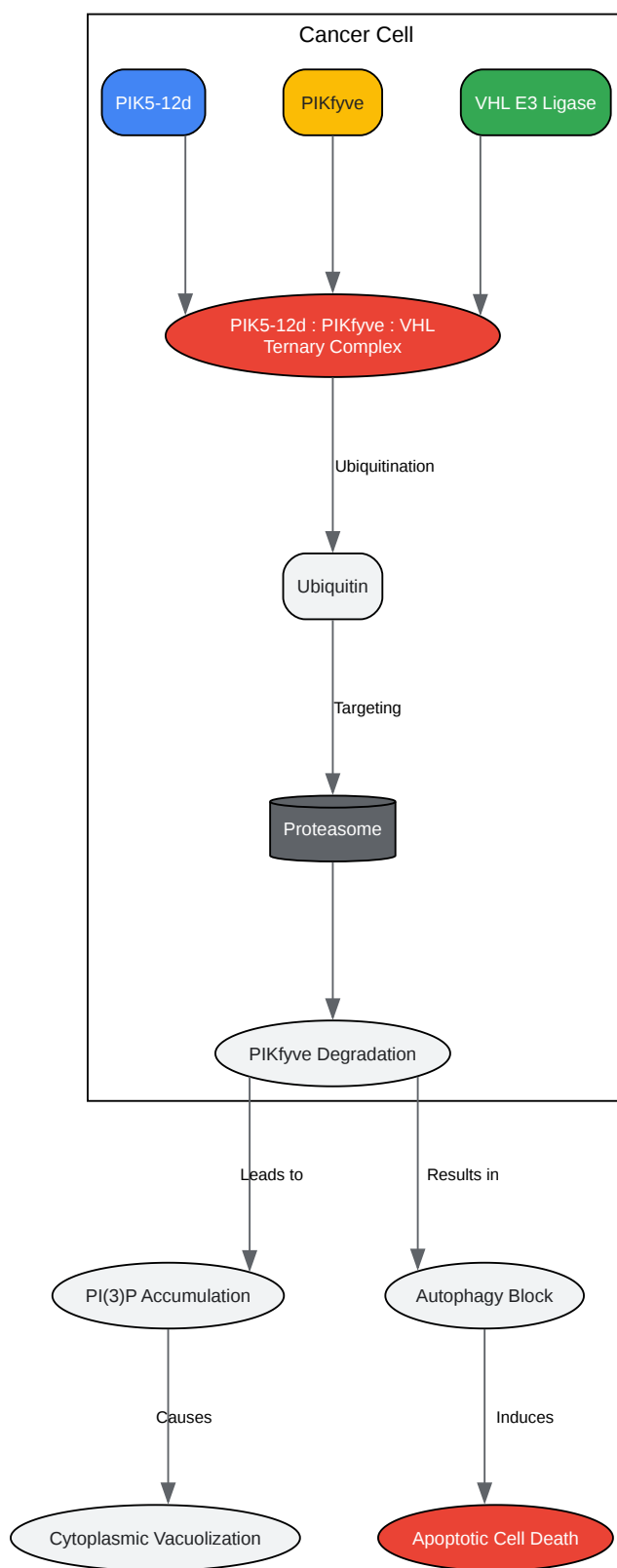
Table 2: In Vivo Efficacy in a Prostate Cancer PDX Model with Neuroendocrine Features

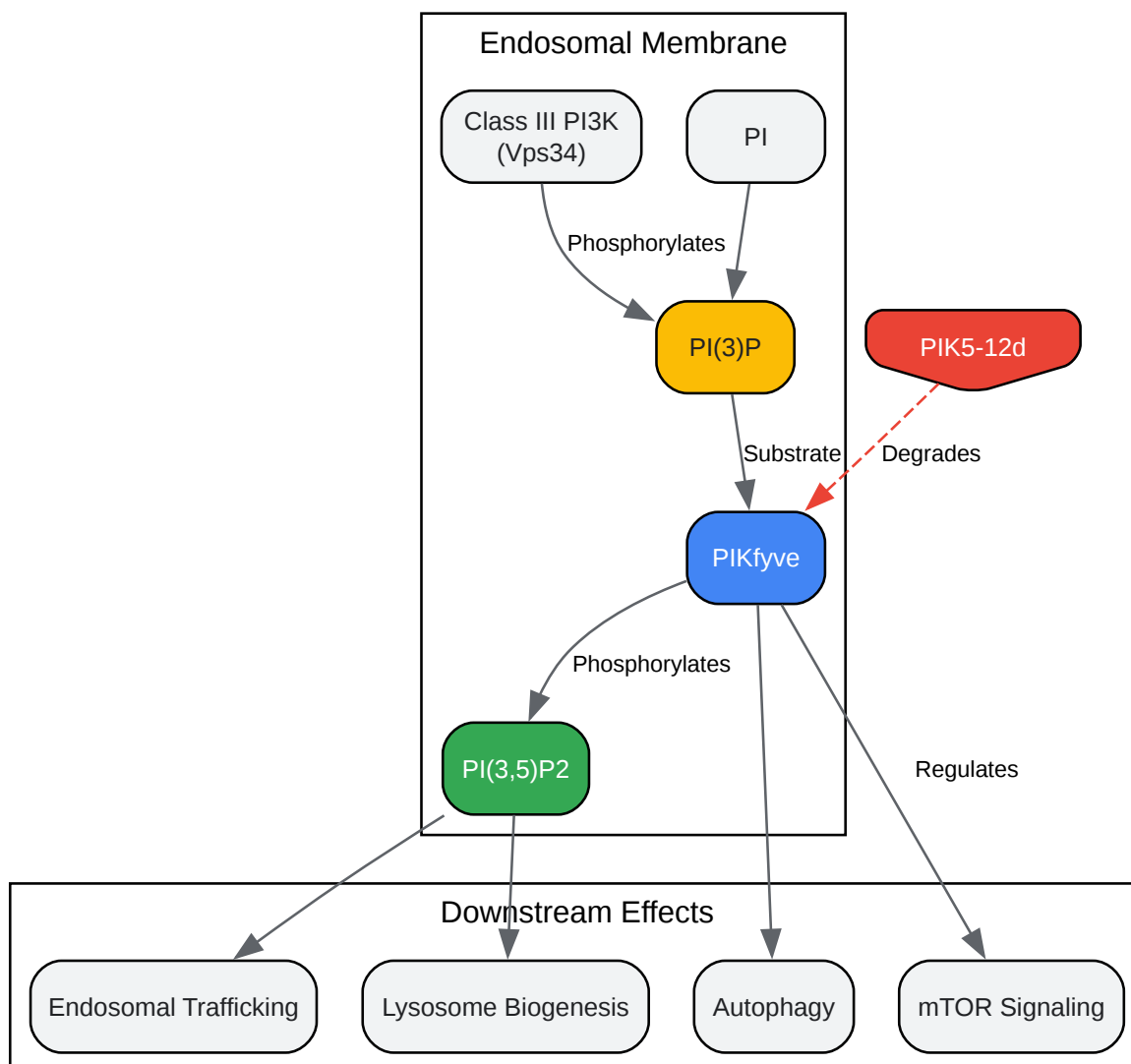
Model	Treatment	Dosage	Schedule	Outcome	Reference
LTL-331R (human prostate cancer PDX)	PIK5-12d	4-10 mg/kg	i.p., once daily for 3 days	Significant PIKfyve protein depletion in tumor tissues, induced tumor cell death.	[1]
LTL-331R (human prostate cancer PDX)	PIK5-12d	15 mg/kg	i.p., 5 days on/2 days off for 17 days	Significant suppression of tumor proliferation.	[1]

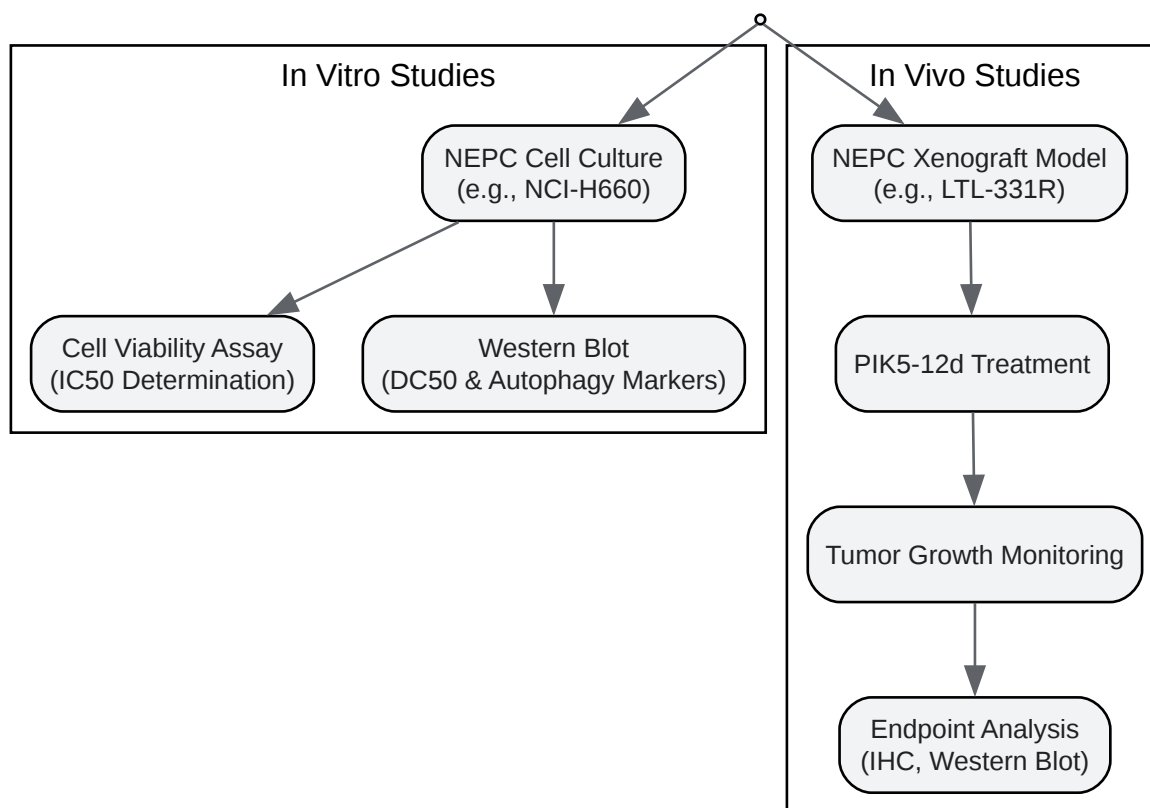
The LTL-331R model is a castration-resistant subline that expresses neuroendocrine markers, making it a relevant model for studying NEPC.

Signaling Pathways and Mechanism of Action

PIK5-12d's primary mechanism of action is the targeted degradation of PIKfyve. This leads to a cascade of downstream effects, primarily the disruption of endolysosomal trafficking and the blockage of autophagy.







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